molecular formula C19H23N3O5S2 B2457016 N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 881932-60-1

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2457016
CAS RN: 881932-60-1
M. Wt: 437.53
InChI Key: NMRYRNDXEBHSAS-UHFFFAOYSA-N
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Description

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as EPB-53, is a chemical compound that has shown promising results in scientific research for various applications.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method offers simplicity, effectiveness, and affordability for quality control in pharmaceutical contexts (Ye et al., 2012).

Histone Deacetylase Inhibition

The design, synthesis, and biological evaluation of compounds related to N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promise as isotype-selective histone deacetylase (HDAC) inhibitors. These compounds block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs (Zhou et al., 2008).

Stannyl Radical-Mediated Reactions

Stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones has been applied to synthesize α-fluoro esters. This methodology represents a new approach for the removal of the synthetically useful sulfone moiety, showcasing the compound's versatility in organic synthesis (Wnuk et al., 1996).

Anticonvulsant Activity

N-Phenylacetylsulfamide, a compound related to the target chemical structure, has been synthesized and evaluated for its anticonvulsant activity. Although less active than some established treatments, it highlights the potential of sulfonamide derivatives in neurological applications (Chappelow & Rost, 1971).

Polyamides and Poly(amide-imide)s Synthesis

Research into the synthesis of polyamides and poly(amide–imide)s from derivatives similar to the target molecule has been conducted, exploring their potential in creating materials with specific thermal and chemical properties. These studies demonstrate the compound's role in the development of advanced polymeric materials (Saxena et al., 2003).

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-2-20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-4-14-22/h5-12,20H,2-4,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRYRNDXEBHSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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